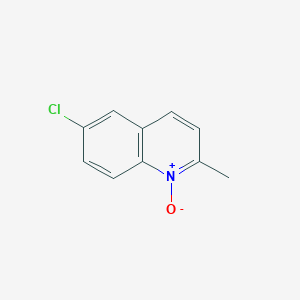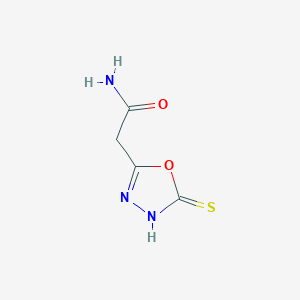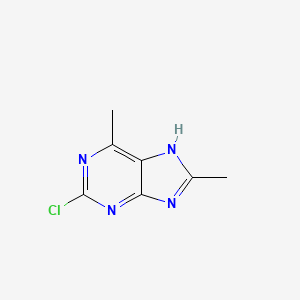
5-bromo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid: is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the bromination of 7-methyl-4-oxo-1H-quinoline-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Condensation Reactions: The carboxylic acid group can engage in condensation reactions to form esters, amides, or other functionalized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Condensation: Reagents like thionyl chloride, carbodiimides, or acid chlorides.
Major Products:
- Substituted quinoline derivatives with various functional groups.
- Oxidized or reduced forms of the quinoline ring.
- Esterified or amidated products from the carboxylic acid group .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex quinoline derivatives.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Investigated for its potential antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids .
Medicine:
- Explored as a potential lead compound for the development of new drugs targeting various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties .
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Applied in the development of materials with specific electronic or optical properties .
Mecanismo De Acción
The mechanism of action of 5-bromo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The bromine atom and the quinoline ring system may play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like DNA replication, protein synthesis, or signal transduction .
Comparación Con Compuestos Similares
7-methyl-4-oxo-1H-quinoline-2-carboxylic acid: Lacks the bromine atom at the 5-position.
5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid: Contains a chlorine atom instead of bromine at the 5-position.
5-bromo-4-oxo-1H-quinoline-2-carboxylic acid: Lacks the methyl group at the 7-position.
Uniqueness:
- The presence of both the bromine atom at the 5-position and the methyl group at the 7-position imparts unique chemical and biological properties to 5-bromo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid.
- These structural features may enhance its reactivity and specificity in various applications compared to similar compounds .
Propiedades
Fórmula molecular |
C11H8BrNO3 |
|---|---|
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
5-bromo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-5-2-6(12)10-7(3-5)13-8(11(15)16)4-9(10)14/h2-4H,1H3,(H,13,14)(H,15,16) |
Clave InChI |
AOCINHYAPPQHOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)Br)C(=O)C=C(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


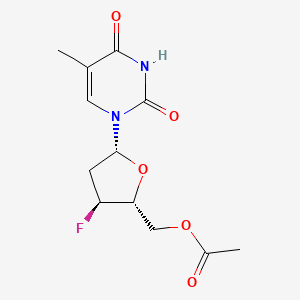
![3-[(tert-Butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8578066.png)
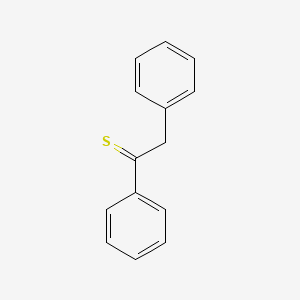
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}acetamide](/img/structure/B8578092.png)

![4-[1-(4-Ethoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B8578100.png)
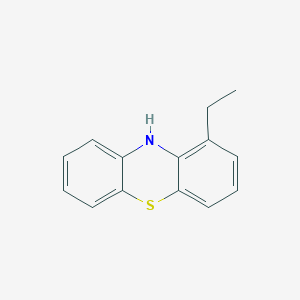
![2-[(5-Methyl-1H-pyrrol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8578105.png)
![1-Ethyl-2-methyl-5,6-diphenyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B8578112.png)
